An In-depth Technical Guide to the Chemical Structure and Isomers of HCFC-225
An In-depth Technical Guide to the Chemical Structure and Isomers of HCFC-225
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, isomers, and physicochemical properties of dichloropentafluoropropane, commercially known as HCFC-225. The document details experimental protocols for the synthesis and analysis of its isomers and explores the molecular mechanisms associated with its biological effects, particularly hepatotoxicity.
Chemical Structure and Isomers of HCFC-225
HCFC-225 is the collective term for dichloropentafluoropropane, a hydrochlorofluorocarbon with the chemical formula C₃HCl₂F₅. Due to the various possible arrangements of the chlorine and fluorine atoms on the three-carbon propane backbone, HCFC-225 exists as several structural isomers. The most commercially significant of these are HCFC-225ca and HCFC-225cb.[1][2] Other notable isomers include HCFC-225aa, HCFC-225bb, and HCFC-225cc.
The structural formulas for these primary isomers are as follows:
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HCFC-225ca: 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (CF₃-CF₂-CHCl₂)[2]
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HCFC-225cb: 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (CF₂Cl-CF₂-CHFCl)[3]
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HCFC-225aa: 2,2-Dichloro-1,1,1,3,3-pentafluoropropane (CF₃-CCl₂-CHF₂)[4]
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HCFC-225bb: 1,2-Dichloro-1,1,2,3,3-pentafluoropropane (CHF₂-CFCl-CF₂Cl)
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HCFC-225cc: 1,1-Dichloro-1,2,2,3,3-pentafluoropropane (CHF₂-CF₂-CCl₂F)
Quantitative Data Presentation
The physicochemical properties of the primary HCFC-225 isomers are summarized in the table below for ease of comparison.
| Property | HCFC-225ca | HCFC-225cb | HCFC-225aa |
| IUPAC Name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | 2,2-Dichloro-1,1,1,3,3-pentafluoropropane |
| CAS Number | 422-56-0[2] | 507-55-1[2] | 128903-21-9[4] |
| Molecular Weight ( g/mol ) | 202.94[2] | 202.94[2] | 202.94[4] |
| Boiling Point (°C) | 51.0[2] | 56.0[2] | Not Available |
| Melting Point (°C) | -94.0[2] | -96.9[2] | Not Available |
| Density (g/cm³) | 1.55[2] | 1.56[2] | Not Available |
| Ozone Depletion Potential (ODP) | Not Available | 0.03[3] | 0.094 |
| Global Warming Potential (GWP, 100-year) | Not Available | 568 (relative to CO₂)[3] | 934 (relative to CO₂) |
Experimental Protocols
Synthesis of HCFC-225 Isomers
A common industrial method for the synthesis of dichloropentafluoropropanes involves the reaction of a chlorofluoroalkane with a fluoroalkene. A plausible laboratory-scale synthesis protocol, based on principles from industrial processes, is outlined below.
Objective: To synthesize a mixture of HCFC-225 isomers.
Materials:
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Dichlorofluoromethane (CHCl₂F)
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Tetrafluoroethylene (C₂F₄)
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Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst
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Reaction vessel (pressure-rated)
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Gas handling and metering equipment
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Condensation and collection system
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Purification apparatus (distillation column)
Procedure:
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Catalyst Preparation: Activate the Lewis acid catalyst (e.g., anhydrous AlCl₃) by heating under an inert atmosphere to remove any moisture.
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Reaction Setup: Charge the pressure-rated reaction vessel with the activated catalyst under an inert atmosphere.
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Reactant Introduction: Cool the reactor and introduce a metered amount of dichlorofluoromethane. Subsequently, slowly introduce tetrafluoroethylene gas into the reactor. The molar ratio of the reactants can be adjusted to influence the isomer distribution.
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Reaction Conditions: Heat the reactor to the desired temperature (typically in the range of 30-150°C) and maintain the pressure. The reaction is exothermic and may require cooling to control the temperature.
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Reaction Monitoring: Monitor the reaction progress by sampling the gas phase and analyzing it by gas chromatography.
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Product Recovery: After the reaction is complete, cool the reactor and vent the unreacted gases through a cold trap to condense the HCFC-225 product mixture.
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Purification: The crude product, which will be a mixture of isomers and byproducts, is then purified by fractional distillation to separate the different HCFC-225 isomers based on their boiling points.
Analytical Separation of HCFC-225 Isomers
Gas chromatography (GC) is a standard and effective technique for the separation and quantification of HCFC-225 isomers.[5] A typical analytical protocol is as follows.
Objective: To separate and identify HCFC-225 isomers in a mixture.
Instrumentation:
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Gas chromatograph (GC) equipped with an electron capture detector (ECD) or a mass spectrometer (MS).[6]
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Capillary column suitable for separating halogenated hydrocarbons (e.g., a mid-polarity column like a cyanopropylphenyl dimethylpolysiloxane phase).[6]
Procedure:
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Sample Preparation: Dilute the HCFC-225 isomer mixture in a suitable solvent (e.g., hexane) to a concentration appropriate for the detector's sensitivity.
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GC Conditions:
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Injector Temperature: 250°C
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Carrier Gas: Helium or Nitrogen at a constant flow rate.
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Oven Temperature Program:
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Initial temperature: 40°C, hold for 2 minutes.
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Ramp: Increase at 5°C/minute to 150°C.
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Hold: Maintain at 150°C for 5 minutes.
-
-
Detector Temperature (ECD or MS interface): 280°C
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
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Data Acquisition and Analysis: The separated isomers will be detected as they elute from the column, producing a chromatogram. Identification of the individual isomers can be achieved by comparing their retention times to those of known standards or by analyzing their mass spectra if using a GC-MS system. Quantification is performed by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.
Visualization of Molecular Mechanisms
Proposed Signaling Pathway for HCFC-225-Induced Hepatotoxicity
Exposure to certain HCFCs, including isomers of HCFC-225, has been shown to induce hepatotoxicity.[7] The following diagram illustrates a plausible signaling pathway for this process, based on the known effects of xenobiotics on the liver.[1][8][9] The pathway highlights the role of cytochrome P450 metabolism, the generation of reactive oxygen species (ROS), subsequent oxidative stress, and mitochondrial dysfunction, ultimately leading to hepatocellular injury.
Caption: Proposed pathway of HCFC-225 induced liver cell injury.
Experimental Workflow for Investigating Hepatotoxicity
The following diagram outlines a logical workflow for conducting in-vitro and in-vivo studies to investigate the hepatotoxic effects of HCFC-225 isomers.
Caption: Workflow for hepatotoxicity assessment of HCFC-225.
References
- 1. Molecular mechanisms underlying chemical liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy HCFC 225 | 135151-96-1 [smolecule.com]
- 3. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia [en.wikipedia.org]
- 4. csl.noaa.gov [csl.noaa.gov]
- 5. vurup.sk [vurup.sk]
- 6. pnnl.gov [pnnl.gov]
- 7. Acute liver failure caused by occupational exposure to HCFC-123: Two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xenobiotic-induced liver injury: Molecular mechanisms and disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of ER Stress in Xenobiotic-Induced Liver Diseases and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
